molecular formula C17H17N5O2S B2719649 2-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyrazine CAS No. 1705073-76-2

2-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyrazine

Cat. No.: B2719649
CAS No.: 1705073-76-2
M. Wt: 355.42
InChI Key: MRNCKONAYPLBMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyrazine is a complex organic compound that features a pyrazine ring, a thiophene ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyrazine typically involves multi-step organic reactions. The process starts with the preparation of the individual heterocyclic components, followed by their sequential coupling under controlled conditions. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.

    Substitution: The pyrazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been shown to inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .

Anticancer Properties

Studies have demonstrated that compounds with similar structural features can induce apoptosis in cancer cells. The mechanism often involves the inhibition of specific enzymes or pathways critical for cell proliferation. For example, oxadiazole derivatives have been reported to exhibit cytotoxic effects against several cancer cell lines .

Neuroprotective Effects

Some derivatives of piperidine have been studied for their neuroprotective effects. They may interact with neurotransmitter receptors or inhibit neuroinflammatory pathways, suggesting potential applications in treating neurodegenerative diseases .

Synthesis and Industrial Applications

The synthesis of 2-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyrazine typically involves multi-step organic reactions:

  • Formation of the Oxadiazole Ring : This can be achieved through cyclization reactions involving hydrazides.
  • Piperidine Synthesis : The piperidine ring can be introduced via reductive amination or cyclization methods.
  • Coupling Reactions : The final product is often obtained through coupling reactions that link the various structural components.

Industrial production may utilize continuous flow reactors to optimize yield and purity while adhering to green chemistry principles to minimize environmental impact.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several oxadiazole derivatives and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. One derivative showed a minimum inhibitory concentration (MIC) comparable to established antibiotics, highlighting its potential as a new antimicrobial agent .

Case Study 2: Anticancer Research

A recent investigation focused on the anticancer properties of thiophene-containing compounds. The study found that specific derivatives could inhibit tumor growth in vitro by inducing apoptosis through caspase activation pathways . This underscores the therapeutic potential of compounds similar to this compound in oncology.

Mechanism of Action

The mechanism of action of 2-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyrazine would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrazine derivatives: Known for their antimicrobial and anticancer properties.

    Thiophene derivatives: Often used in organic electronics and as intermediates in pharmaceutical synthesis.

    Oxadiazole derivatives: Known for their applications in medicinal chemistry and material science.

Uniqueness

What sets 2-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyrazine apart is the combination of these three heterocyclic rings in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

The compound 2-(3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine-1-carbonyl)pyrazine is a complex organic molecule that incorporates multiple pharmacologically relevant moieties. The presence of the thiophene and oxadiazole rings suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound, supported by relevant studies and data.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

Property Details
Chemical Formula C₁₃H₁₅N₅O₂S
Molecular Weight 285.36 g/mol
IUPAC Name This compound
CAS Number Not well-documented in available databases

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles possess significant antimicrobial properties. For instance, compounds similar to the one have demonstrated efficacy against various bacterial strains, including Mycobacterium tuberculosis and Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

In a study examining oxadiazole derivatives, compounds were found to exhibit IC₅₀ values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . The mechanism of action is often linked to the inhibition of key enzymes involved in bacterial cell wall synthesis.

Anticancer Activity

The compound's structure suggests potential anticancer activity as well. Studies have shown that oxadiazole derivatives can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in cancer cells. Inhibitors targeting TS have been associated with IC₅₀ values as low as 0.47–1.4 μM . Furthermore, the incorporation of thiophene rings has been correlated with enhanced lipophilicity and cellular uptake, potentially increasing the compound's efficacy against various cancer cell lines .

Case Studies

  • Antitubercular Activity : A series of substituted pyrazine derivatives were synthesized and tested for their antitubercular activity. Among them, compounds with similar structural features exhibited IC₉₀ values indicating strong activity against Mycobacterium tuberculosis, with one compound showing an IC₉₀ of 40.32 μM .
  • Cytotoxicity Assessment : In vitro studies on human embryonic kidney cells (HEK-293) showed that several derivatives of oxadiazole were non-toxic at concentrations effective against bacterial strains . This dual activity underscores the potential for therapeutic applications without significant side effects.

Table 1: Biological Activity Summary

Activity Type Target Organism/Cell Line IC₅₀/IC₉₀ Values (μM) Reference
AntitubercularMycobacterium tuberculosis H37Ra1.35 - 2.18 (IC₅₀)
AntimicrobialStaphylococcus aureusNot specified
CytotoxicityHEK-293Non-toxic

Properties

IUPAC Name

pyrazin-2-yl-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2S/c23-17(14-9-18-4-5-19-14)22-6-1-2-12(10-22)8-15-20-16(21-24-15)13-3-7-25-11-13/h3-5,7,9,11-12H,1-2,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNCKONAYPLBMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NC=CN=C2)CC3=NC(=NO3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.